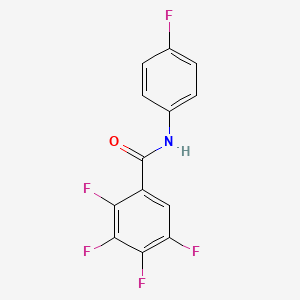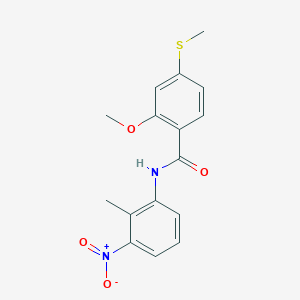![molecular formula C14H12N2O3S B5728850 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or fingolimod and is a sphingosine-1-phosphate receptor modulator.
Mechanism of Action
The mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves its interaction with sphingosine-1-phosphate (S1P) receptors. This compound acts as a functional antagonist of S1P receptors, preventing the egress of lymphocytes from lymphoid tissues. This results in the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the blood and their migration to the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol are related to its modulation of the immune system. This compound reduces the number of circulating lymphocytes, particularly T cells, and inhibits their migration to the central nervous system. This results in a reduction of inflammation and damage to the myelin sheath of nerve cells, which is the hallmark of MS.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol for lab experiments is its well-established mechanism of action and its FDA-approved status. This makes it a reliable tool for studying the immune system and its role in MS. However, one of the limitations of this compound is its potential side effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol. One area of research is the identification of new S1P receptor modulators with improved efficacy and reduced side effects. Another area of research is the investigation of the role of the immune system in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new drug delivery systems for 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol may improve its bioavailability and reduce its potential side effects.
Synthesis Methods
The synthesis of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves a series of chemical reactions. The starting material is 2-amino-2-methyl-1-propanol, which is reacted with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrobenzyl alcohol. This intermediate is then reacted with 2-furylcarbonyl chloride to form 2-(2-furyl)ethyl 4-chloro-3-nitrobenzyl ether. The final step involves the reaction of this intermediate with thiosemicarbazide to form 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol.
Scientific Research Applications
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of multiple sclerosis (MS). Fingolimod is an FDA-approved drug for the treatment of relapsing-remitting MS. This drug works by modulating the immune system, reducing the inflammation that damages the myelin sheath of nerve cells.
properties
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-12-4-3-9(6-13(12)18)11-8-20-14(16-11)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLNDXBOYWHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
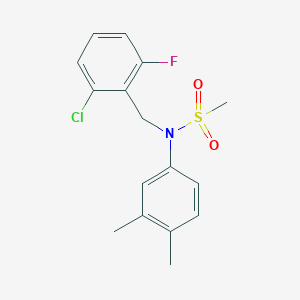
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
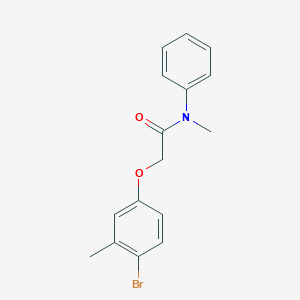
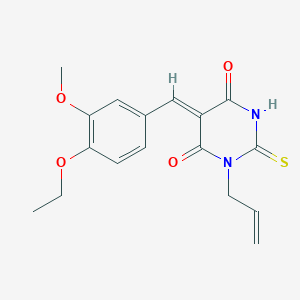
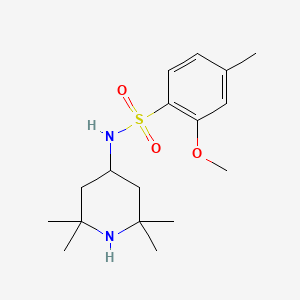
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
